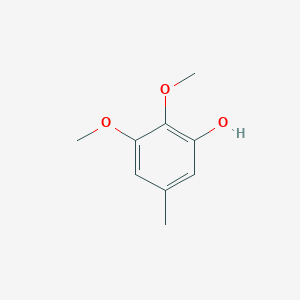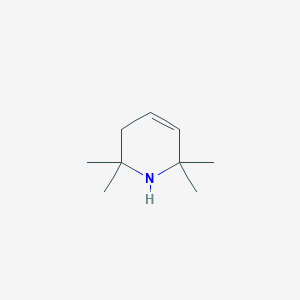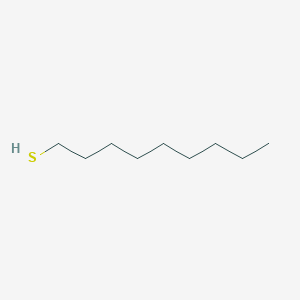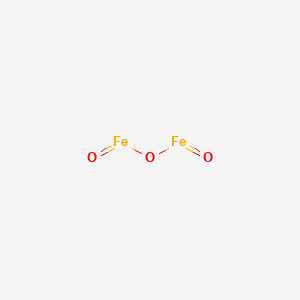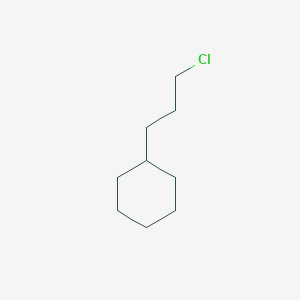
(R)-2-Phenoxypropionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-2-phenoxypropionic acid often involves chiral resolution or asymmetric synthesis methods to achieve the desired optical purity. An efficient route towards R-2-phenoxypropionic acid synthesis for the biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid involves two main steps: synthesis of S-2-chloropropionic acid from L-alanine via diazotization and chlorination reactions, followed by the synthesis of R-PPA from S-2-chloropropionic acid and phenol via etherification reaction (Haiyan et al., 2020).
Molecular Structure Analysis
The molecular structure of (R)-2-phenoxypropionic acid has been elucidated through crystal structure analysis, demonstrating the spatial arrangement of atoms within the molecule and its stereochemistry. Crystal structures of (R)-2-phenoxypropionic acid in complex with various amino acids, such as 2-aminobutanoic acid and pipecolic acid, have been determined, showcasing the compound's ability to form stable complexes through hydrogen bonding and hydrophobic interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004 & 2006).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Screening Methods :
- (R)-2-Phenoxypropionic acid (R-PPA) is a key intermediate for enantiomerically pure phenoxypropionic acid herbicides. It can be biosynthesized through microbial hydroxylation, which introduces a hydroxyl group into R-PPA. Researchers developed a high-throughput screening method to enhance R-PPA biosynthesis by identifying microbial strains with higher biosynthetic capabilities (Hai-yan Zhou et al., 2019).
- A similar study optimized a rapid throughput assay for screening bacterial and fungal strains capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate for aryloxyphenoxypropionic acid herbicides (Hai-feng Hu et al., 2019).
Molecular Structure Studies :
- The crystal structure of (R)-2-phenoxypropionic acid complexes with other compounds, such as (R)-pipecolic acid and (S)-valine, has been determined. These studies provide insights into molecular interactions and potential applications in pharmaceutical and chemical industries (T. Watadani et al., 2004).
Agricultural Applications :
- (R)-2-Phenoxypropionic acid derivatives have been studied as potential inhibitors of tillering in cereals like wheat, barley, and rice. These compounds show potential as growth regulators or herbicides in agriculture (A. Baylis et al., 1991).
Industrial Production and Optimization :
- Efforts have been made to optimize the production of (R)-2-(4-hydroxyphenoxy)propionic acid, another important derivative of (R)-2-phenoxypropionic acid, using different fermentation techniques and substrates like rice bran (Yuanshan Wang et al., 2020).
- Another study focused on developing an efficient route towards synthesizing (R)-2-phenoxypropionic acid for biotransformative production of (R)-2-(4-hydroxyphenoxy)propionic acid (Haiyan Zhou et al., 2020).
Eigenschaften
IUPAC Name |
(2R)-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenoxypropionic acid | |
CAS RN |
1129-46-0 | |
| Record name | (+)-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)


